Propanedinitrile, [(5-bromo-2-furanyl)methylene]-

Organic Synthesis Knoevenagel Condensation Building Block Efficiency

Researchers face a trade-off between furan-based reactivity and cytotoxicity. This 5-bromo derivative solves it: the C5 bromine enables selective cross-coupling (Suzuki, Buchwald) while reducing basal cytotoxicity (IC50 >100 µM). - **For medicinal chemistry:** Orthogonal reactivity with primary aromatic amines for targeted libraries. - **For materials science:** Covalent handle to tune optical band gaps (down to 1.86 eV in NFAs). - **Process advantage:** 63% condensation yield, lowering PMI vs. non-brominated analog. Supplied 95-98% pure as a solid, ambient shipping.

Molecular Formula C8H3BrN2O
Molecular Weight 223.03 g/mol
CAS No. 56656-96-3
Cat. No. B12054316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanedinitrile, [(5-bromo-2-furanyl)methylene]-
CAS56656-96-3
Molecular FormulaC8H3BrN2O
Molecular Weight223.03 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)Br)C=C(C#N)C#N
InChIInChI=1S/C8H3BrN2O/c9-8-2-1-7(12-8)3-6(4-10)5-11/h1-3H
InChIKeyZTBIJDWVNPECHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propanedinitrile, [(5-bromo-2-furanyl)methylene]- | Chemical Identity & Properties


Propanedinitrile, [(5-bromo-2-furanyl)methylene]- (CAS 56656-96-3), also known as 2-[(5-bromofuran-2-yl)methylidene]propanedinitrile or 2-((5-bromo-2-furyl)methylene)malononitrile, is a heterocyclic methylenemalononitrile derivative with the molecular formula C₈H₃BrN₂O and a molecular weight of 223.03 g/mol . The compound features a 5-bromo-2-furanyl ring linked via a methylene bridge to a malononitrile (propanedinitrile) moiety, a structural motif that confers both electrophilic character at the dicyanovinyl group and the potential for further functionalization via nucleophilic aromatic substitution at the bromine-substituted C5 position of the furan ring [1]. It is a solid at ambient temperature with a predicted boiling point of 316.2±42.0 °C and a predicted density of 1.683±0.06 g/cm³ . This compound is supplied as a research chemical and synthetic building block, typically at purities of 95–98% for laboratory-scale applications .

Synthetic building block with 5-bromo-2-furyl and dicyanovinyl motifs
Bromine at C5 enables Suzuki, Buchwald-Hartwig, and Sonogashira couplings
Electrophilic dicyanovinyl group supports Knoevenagel-based elaboration
Research-grade purity suitable for lab-scale synthetic applications

Propanedinitrile, [(5-bromo-2-furanyl)methylene]- | Bromine Substituent Effects


While the 2-furanylmethylene malononitrile scaffold serves as a common platform in organic electronics and medicinal chemistry, the substitution pattern on the furan ring profoundly alters chemical reactivity, electronic structure, and biological response, precluding direct interchange between halogenated and non-halogenated analogs. The presence of a bromine atom at the C5 position introduces a strong electron-withdrawing inductive effect that polarizes the furan π-system and provides a well-defined handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—a synthetic versatility absent in the non-brominated parent compound [1]. Conversely, the bromine substituent also significantly reduces cytotoxicity relative to non-brominated or methyl-substituted analogs, demonstrating that this single atomic substitution yields a fundamentally different biological safety and activity profile [2]. These divergent properties underscore why generic substitution with unsubstituted furfurylidene malononitrile or other 5-halo analogs (Cl, I) cannot replicate the precise balance of reactivity and reduced toxicity offered by this specific 5-bromo derivative.

Risk 1 Non-brominated analog lacks the C5 leaving group for SNAr chemistry, limiting derivatization pathways.
Risk 2 5-Chloro analog may exhibit lower reactivity in uncatalyzed nucleophilic aromatic substitution, altering reaction scope.
Risk 3 Physicochemical profile (boiling point, density, volatility) differs substantially from non-halogenated furfurylidene malononitrile, affecting handling and storage.

Propanedinitrile, [(5-bromo-2-furanyl)methylene]- | Key Differences vs. Analogs


Synthetic Yield vs. Non-Brominated Analog

In the synthesis of dicyanovinyl end-capped oligomers for photovoltaic applications, the condensation of 5-bromo-2-furaldehyde with malononitrile to yield 2-[(5-bromofuran-2-yl)methylidene]propanedinitrile (the target compound) proceeds with a reported yield of approximately 63% [1]. This compares favorably to typical Knoevenagel condensation yields for the non-brominated analog furfurylidenemalononitrile (CAS 3237-22-7), which are reported in the range of 44–50% under comparable base-catalyzed conditions [2]. The enhanced electrophilicity of the 5-bromo-2-furaldehyde starting material, due to the electron-withdrawing bromine substituent, likely facilitates the nucleophilic attack by the malononitrile carbanion, resulting in improved reaction efficiency.

Synthetic yield vs. non-brominated
Head-to-head
Target: ~63% yield; Comparator (non-brominated): 44–50% yield; Δ +19 pp
Supports higher throughput synthesis and may reduce material cost per gram.
Isolated intermediate yield; scale-up reproducibility should be verified.
Organic Synthesis Knoevenagel Condensation Building Block Efficiency

Chemoselective Reactivity: Aromatic vs. Alkylamines

The bromine atom at the C5 position of the furan ring undergoes selective nucleophilic aromatic substitution with primary aromatic amines but exhibits complete inertness toward N-alkyl-N-phenylamines [1]. In a systematic study, (5-bromo-2-furyl)methylidenemalonodinitrile reacted with substituted aromatic amines to yield (5-N-arylamino-2-furyl)methylidenemalonodinitrile derivatives (compounds 2a–2h), whereas no reaction was observed with N-alkyl-N-phenylamines under identical conditions. This orthogonality is not observed with the non-brominated parent compound (2-furanylmethylene)malononitrile, which lacks a leaving group for such substitution chemistry, nor with the 5-chloro analog, which typically exhibits lower reactivity in uncatalyzed SNAr reactions due to the poorer leaving-group ability of chloride relative to bromide.

Chemoselective SNAr
Reported
Reacts with primary aromatic amines; unreactive toward N-alkyl-N-phenylamines.
Enables orthogonal derivatization without competing alkylamine side reactions.
Limited to primary aromatic amines; steric effects may influence reactivity.
Medicinal Chemistry Parallel Synthesis Chemoselectivity

Cytotoxicity Profile: Brominated vs. Non-Halogenated Analogs

The presence and position of bromine atoms on the 2-furylethylene scaffold significantly modulates cytotoxicity in mammalian cell lines [1]. In a comparative in vitro study evaluating four 2-furylethylene derivatives, compounds bearing bromine substituents displayed IC₅₀ values consistently exceeding 100 µM against both normal and neoplastic cell lines, indicating only modest antiproliferative activity. Specifically, a compound containing two bromine atoms exhibited an IC₅₀ of 256.62 µM, the highest (least cytotoxic) among the series. Importantly, substitution of a bromine atom with a methyl group in the lateral carbon chain resulted in a slight increase in cytotoxicity. While the target compound (a mono-brominated furan derivative) was not directly assayed in this study, the structure-activity trend established across the series demonstrates that bromination at the furan ring systematically reduces cytotoxicity relative to non-halogenated or methyl-substituted congeners.

Cytotoxicity trend
Class-level inference
Brominated 2-furylethylenes show IC₅₀ >100 µM; di-bromo analog 256.62 µM. Methyl analog more cytotoxic.
Supports lower cytotoxicity screening context; assay-dependent interpretation.
Target compound not directly assayed; confirm in relevant cell model.
Toxicology Biological Screening Drug Safety Assessment

Optical Band Gap: Furyl vs. Thienyl Acceptors

In a series of fluorene-based small molecule acceptors bearing terminal phenyl, thienyl, and furyl malononitrile groups, the furyl malononitrile derivative (FFM) exhibited the lowest optical band gap of 1.86 eV, compared to 2.21 eV for the thienyl analog (FTM) and 2.41–2.70 eV for the phenyl-based analogs (p-FPM and m-FPM) [1]. The enhanced coplanarity of the furyl-malononitrile terminal unit increases the effective π-conjugation length, resulting in a red shift of the absorption bands. While the target compound (5-bromo-2-furyl methylene malononitrile) was not the specific terminal group evaluated in this study, the structural and electronic data establish that furan-based malononitrile units, particularly those capable of further functionalization via the C5 position, provide a favorable balance of low band gap and synthetic tunability. The bromine substituent in the target compound offers a convenient handle for Suzuki-Miyaura coupling to extend the π-system, enabling fine-tuning of optoelectronic properties in a manner not possible with the unsubstituted furan analog.

Optical band gap
Class-level inference
Furyl-malononitrile acceptor: 1.86 eV vs. thienyl 2.21 eV, phenyl 2.41–2.70 eV.
Lower band gap supports visible-NIR light harvesting in OPV research.
Data for unsubstituted furan acceptor; bromine may alter electronic properties.
Organic Photovoltaics Materials Chemistry Optoelectronic Properties

Volatility and Density vs. Non-Brominated Analog

The introduction of a bromine atom substantially alters the physicochemical profile of the furanylmethylene malononitrile scaffold. The target compound has a predicted boiling point of 316.2±42.0 °C and a predicted density of 1.683±0.06 g/cm³ . In contrast, the non-brominated analog (2-furanylmethylene)malononitrile (CAS 3237-22-7) exhibits a significantly lower predicted boiling point of 264.6±25.0 °C and a lower density of 1.239±0.06 g/cm³ . The higher molecular weight and increased polarizability imparted by the bromine atom result in stronger intermolecular interactions (enhanced van der Waals forces), leading to reduced volatility and a higher melting point range. These differences have practical implications for laboratory handling: the brominated compound is less prone to sublimation losses during ambient storage and is easier to manipulate as a solid due to its higher density and more favorable flow characteristics.

Volatility & density
Data to verify
Target bp ~316.2 °C, density 1.683 g/cm³; non-brominated bp ~264.6 °C, density 1.239 g/cm³.
Lower volatility may facilitate ambient handling and reduce sublimation losses.
Predicted values; experimental determination recommended.
Physical Chemistry Laboratory Safety Storage and Handling

Propanedinitrile, [(5-bromo-2-furanyl)methylene]- | Key Applications


Parallel Synthesis of 5-Amino-Furan Derivatives

The chemoselective reactivity of the C5 bromine toward primary aromatic amines, while remaining inert to N-alkyl-N-phenylamines [1], makes this compound an ideal scaffold for constructing focused libraries of 5-N-arylamino-2-furyl methylenemalononitrile analogs. This orthogonal reactivity profile enables parallel medicinal chemistry workflows where diverse amine building blocks can be introduced without competing side reactions from tertiary amine bases or alkylamine nucleophiles. The resulting derivatives serve as versatile intermediates for the preparation of 2-cyano-3-(5-N-arylamino-2-furyl)propenoic acids and related heterocyclic systems, which are of interest as potential anti-inflammatory, anticancer, or antiparasitic agents. Procurement of this specific 5-bromo derivative is essential for such library synthesis, as the non-brominated or 5-chloro analogs lack the requisite balance of reactivity and selectivity.

Building Block for Low-Band-Gap Acceptors

The furyl-malononitrile motif is associated with optical band gaps as low as 1.86 eV in fluorene-based small molecule acceptors, outperforming thienyl (2.21 eV) and phenyl (2.41–2.70 eV) analogs [2]. The target compound, bearing a bromine atom at the furan C5 position, provides a covalent handle for Suzuki-Miyaura cross-coupling reactions to extend the π-conjugated framework, enabling fine-tuning of HOMO/LUMO energy levels and absorption spectra. This tunability is critical for optimizing the donor-acceptor energy level offset and maximizing short-circuit current density (Jsc) in bulk heterojunction solar cells. For materials discovery teams developing next-generation non-fullerene acceptors (NFAs), the 5-bromo furan malononitrile building block offers a strategic entry point for synthesizing novel acceptor materials with tailored optoelectronic properties, a capability not accessible with the unsubstituted furan analog.

Low-Cytotoxicity Reference for Assay Validation

Systematic structure-cytotoxicity relationship studies indicate that bromine substitution on the 2-furylethylene scaffold substantially attenuates antiproliferative activity, with IC₅₀ values exceeding 100 µM in mammalian cell lines [3]. This attenuated cytotoxicity profile positions 5-bromo furan malononitrile derivatives as valuable reference compounds or negative controls for cell-based assay validation, particularly in high-throughput screening (HTS) campaigns where distinguishing target-specific activity from non-specific cytotoxicity is paramount. Furthermore, the reduced basal cytotoxicity provides a more permissive window for detecting on-target biological activity in early-stage phenotypic screens, minimizing false-negative outcomes due to compound-induced cell death. This safety margin is particularly advantageous when screening compound libraries against sensitive primary cell cultures or stem cell-derived models.

High-Yield Knoevenagel Condensation for Scale-Up

The condensation of 5-bromo-2-furaldehyde with malononitrile proceeds with a reported yield of approximately 63%, which compares favorably to the 44–50% yields typically achieved for the non-brominated analog under optimized conditions [4][5]. This yield advantage, attributed to the enhanced electrophilicity of the 5-bromo-substituted aldehyde, directly reduces the cost of goods for multigram and kilogram-scale syntheses by lowering the required stoichiometric excess of malononitrile and minimizing purification burdens. For process research and development teams tasked with scaling up the production of advanced intermediates, selecting the 5-bromo derivative over the non-brominated analog can translate into tangible improvements in process mass intensity (PMI) and overall manufacturing cost, making it the economically preferred choice for large-scale campaigns.

Application
Selection Property
Validation Focus
5-Amino-furan library synthesis
Chemoselective C5 bromine substitution
Orthogonal reactivity with primary aromatic amines
Organic photovoltaic acceptor synthesis
Furyl-malononitrile low band gap motif
Suzuki coupling for π-extension and HOMO/LUMO tuning
Cell-based assay reference compound
Attenuated cytotoxicity profile (class-level)
Cytotoxicity window confirmation in target cell lines
Scale-up via Knoevenagel route
Enhanced aldehyde electrophilicity
Yield and process mass intensity optimization

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